B1574400 PF-06291874

PF-06291874

Cat. No.: B1574400
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06291874 is a glucagon receptor antagonist nd potentially usefully for patients with type 2 diabetes mellitus. This compound was well tolerated, has a pharmacokinetic profile suitable for once-daily dosing, and results in reductions in glucose with minimal risk of hypoglycaemia.

Properties

Appearance

Solid powder

Synonyms

PF-06291874;  PF 06291874;  PF06291874;  PF-6291874;  PF 6291874;  PF6291874.; Unknown

Origin of Product

United States

Identification of Pf 06291874 As a Novel Glucagon Receptor Antagonist

PF-06291874 is a potent, selective, and orally active small-molecule antagonist of the glucagon (B607659) receptor (GCGR). ontosight.aimedchemexpress.com Its identification marked a significant step in the development of non-peptide compounds for the potential treatment of type 2 diabetes mellitus (T2DM). ontosight.aimedchemexpress.com The primary mechanism of action for this compound involves binding to the glucagon receptor, thereby blocking the action of the hormone glucagon. ontosight.ai This antagonism prevents glucagon-mediated signal transduction, leading to a reduction in hepatic glucose production. ontosight.ainih.gov

A key feature of this compound's novelty lies in its optimized physicochemical properties compared to historical glucagon receptor antagonists. researchgate.netas-1.co.jp Specifically, it was designed to have a lower molecular weight and reduced lipophilicity. researchgate.net These characteristics were pursued to achieve excellent selectivity in broad-panel screening and lower cytotoxicity, positioning it as a promising candidate for further research. researchgate.netas-1.co.jp The chemical designation for the active stereoisomer is (S)-3-[4-(1-{3,5-dimethyl-4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenoxy}butyl)benzamido]propanoic acid. researchgate.netmedkoo.com

Table 1: Physicochemical and In Vitro Characteristics of this compound
AttributeDescriptionSource
Compound ClassSmall molecule, Antihyperglycemic springer.com
Mechanism of ActionGlucagon Receptor (GCGR) Antagonist springer.com
Molecular FormulaC26H28F3N3O4 medchemexpress.com
Molecular Weight503.51 g/mol medchemexpress.com
Key Structural FeaturesNon-peptide, pyrazole-based structure with a propanoic acid side chain ontosight.airesearchgate.net
NoveltyLower molecular weight and lipophilicity compared to historical antagonists, resulting in high selectivity and low cytotoxicity. researchgate.net

Research Context of Pf 06291874 Within Drug Discovery Programs

The development of PF-06291874 by Pfizer was situated within a broader pharmaceutical research effort to find new treatments for T2DM. springer.comdovepress.com This effort was grounded in the "bihormonal hypothesis," which posits that dysregulation of both insulin (B600854) and glucagon (B607659) is a key driver of hyperglycemia in diabetes. informahealthcare.comtandfonline.com While many therapies focused on insulin, targeting the action of glucagon represented a complementary and logical approach to achieve glycemic control. tandfonline.comduke.edu

The strategy of glucagon receptor antagonism was pursued by several pharmaceutical companies for over two decades, based on the rationale that blocking glucagon's effect would suppress the liver's excessive glucose production, a major contributor to high blood sugar in diabetic patients. nih.govligand.com The development of an orally bioavailable small molecule was a primary objective, offering a more convenient alternative to injectable peptide-based therapies. medchemexpress.comacs.org this compound emerged from this competitive landscape as a new molecular entity intended to address the challenges seen with earlier compounds and validate GCGR antagonism as a therapeutic mechanism. springer.comresearchgate.net However, the entire class of glucagon receptor antagonists faced hurdles related to safety signals observed in clinical trials, which ultimately tempered discovery efforts across the industry. nih.govtandfonline.com

Overview of the Preclinical Research Trajectory for Pf 06291874

Glucagon Receptor (GCGR) as a Critical Research Target

The glucagon receptor (GCGR) is a crucial protein in glucose homeostasis, making it a significant target for therapeutic research. dntb.gov.uanih.gov Its primary role is to mediate the effects of glucagon, a peptide hormone that counteracts insulin (B600854) by stimulating the liver to produce and release glucose, thus raising blood sugar levels. sochob.cldrugbank.com In conditions like type 2 diabetes, dysregulated glucagon signaling contributes to persistent hyperglycemia. diabetesjournals.org Therefore, antagonizing the GCGR presents a logical strategy for lowering blood glucose. researchgate.net

Structural and Functional Classification of GCGR as a Class B1 G-Protein-Coupled Receptor

The human glucagon receptor (GCGR) is a member of the Class B1, or secretin-like, family of G-protein-coupled receptors (GPCRs). nih.govbioscientifica.comfrontiersin.org This classification is based on sequence homology and structural features. Like other GPCRs, the GCGR has a characteristic architecture consisting of seven transmembrane (TM) helices connected by intracellular and extracellular loops, a large N-terminal extracellular domain (ECD), and an intracellular C-terminal tail. bioscientifica.comnih.gov

The structure of the full-length GCGR reveals an elongated conformation where the ECD is positioned above the TMD. nih.govresearchgate.net These two domains are linked by a segment known as the 'stalk'. nih.gov Both the ECD and the TMD are essential for binding the native peptide ligand, glucagon, and for subsequent receptor activation. nih.gov The initial binding of the C-terminus of glucagon occurs at the ECD, followed by the insertion of the N-terminus of the peptide into the TMD, which triggers the conformational changes necessary for signaling. researchgate.net

Receptor Binding Sites and Ligand Recognition Research

Class B GPCRs, including the GCGR, possess multiple ligand binding sites. The primary, or orthosteric, site is where the endogenous peptide ligand, glucagon, binds. researchgate.net However, research has revealed the existence of other, allosteric sites that are topographically distinct from the orthosteric pocket. researchgate.netdiamond.ac.uk

Small-molecule antagonists, such as this compound, are known to bind to these allosteric sites. dntb.gov.uamdpi.com One such site, identified through the crystallography of the GCGR with the antagonist MK-0893, is located in an extra-helical position, outside the main seven-helix bundle, near the intracellular side of the receptor but within the lipid bilayer. diamond.ac.uktandfonline.com This site is formed between TM6 and TM7. tandfonline.com Molecular dynamics simulations and docking studies suggest that this compound, which shares chemical similarities with other known antagonists like MK-0893, also binds to an allosteric pocket within the transmembrane domain. nih.govresearchgate.net Specifically, studies predict that this compound exhibits highly stable binding to a site referred to as "Pocket 2" within the GCGR's transmembrane region. dntb.gov.uanih.gov

Direct Antagonistic Interaction of this compound with GCGR

This compound functions as a direct antagonist, meaning it binds to the GCGR and prevents its activation by glucagon. ontosight.ai This action is achieved without the molecule itself initiating a signaling cascade. Research indicates that by binding to an allosteric site, this compound likely stabilizes the receptor in an inactive conformation, thereby restricting the movements of the transmembrane helices (specifically TM6) required for G-protein coupling and activation. tandfonline.com

Quantitative Analysis of Receptor Binding Kinetics and Affinity

Quantitative studies have been performed to characterize the binding of this compound to the human glucagon receptor (hGCGR). These analyses provide insight into the potency and dynamics of the interaction. The compound demonstrates high-affinity binding to the receptor.

ParameterValueDescriptionSource
Binding Affinity (Ki) 14 nMMeasures the inhibitory potency of the antagonist. A lower value indicates higher affinity. researchgate.net
Receptor Binding Rate Fast on and off rateDescribes the kinetics of how quickly the molecule binds to and dissociates from the receptor. medchemexpress.com
Plasma Protein Binding High (~99.45%)The mean free fraction of the compound in human plasma is approximately 0.55%. medchemexpress.com

This table is interactive. Click on the headers to sort.

Competitive Binding Studies of this compound

Competitive binding studies are crucial for understanding the nature of an antagonist's interaction with its receptor. These studies have shown that this compound acts as a competitive antagonist. researchgate.net In the context of allosteric modulators, "competitive" can refer to the ability of the antagonist to compete with the native ligand for control of the receptor's activation state, even if they bind to different sites.

Research involving other small-molecule antagonists with similar chemical structures, such as LY2409021, has demonstrated full competition for binding with radiolabeled allosteric ligands. nih.gov Given the structural similarities and the predicted shared binding pocket, it is inferred that this compound also competitively inhibits glucagon's effects by binding to this allosteric site, preventing the receptor from achieving its active state. nih.govresearchgate.net

Downstream Intracellular Signaling and Cellular Effects

Activation of the GCGR by glucagon typically initiates a cascade of intracellular signaling events, primarily in hepatocytes. drugbank.comnih.gov The receptor couples mainly to the Gs alpha subunit (Gsα), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govdiabetesjournals.org Elevated cAMP then activates Protein Kinase A (PKA). nih.govdiabetesjournals.org PKA proceeds to phosphorylate key enzymes and transcription factors, such as cAMP response element-binding protein (CREB), which ultimately stimulates glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of new glucose), resulting in increased hepatic glucose output. bioscientifica.comnih.govmdpi.com The GCGR can also signal through Gq proteins, leading to an increase in intracellular calcium. nih.gov

By antagonizing the GCGR, this compound blocks this entire downstream pathway. ontosight.ai It prevents the glucagon-induced rise in cAMP and the subsequent activation of PKA. diabetesjournals.org The direct cellular effect is the inhibition of hepatic glucose production. ontosight.airesearchgate.net This leads to a dose-dependent reduction in both fasting plasma glucose and mean daily glucose levels in individuals with type 2 diabetes. researchgate.netnih.gov Studies have also observed that blocking GCGR signaling leads to an increase in circulating levels of glucagon and total glucagon-like peptide-1 (GLP-1), likely as a feedback response to the inhibition of the receptor. sochob.clresearchgate.net

Modulation of Hepatic Glucose Production Pathways in Preclinical Models

The cornerstone of this compound's therapeutic effect lies in its ability to suppress hepatic glucose production. Preclinical investigations have confirmed that by antagonizing the glucagon receptor, which is highly expressed in the liver, the compound inhibits the downstream signaling cascade that promotes glucose synthesis and release. nih.govinformahealthcare.com Glucagon binding to its receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). informahealthcare.com PKA then phosphorylates key enzymes involved in gluconeogenesis and glycogenolysis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glycogen (B147801) phosphorylase, stimulating their activity. informahealthcare.com

In a key preclinical study, this compound demonstrated its efficacy in a rat glucagon challenge model. The compound was shown to reduce the glucagon-elicited glucose excursion in a dose-dependent manner, providing direct in vivo evidence of its ability to block glucagon-mediated hepatic glucose output. researchgate.net While specific quantitative data from this study on this compound is not publicly available, studies on other small-molecule glucagon receptor antagonists have demonstrated significant suppression of HGP in preclinical models, which is illustrative of the class effect.

Table 1: Representative Effect of Glucagon Receptor Antagonism on Hepatic Glucose Production in Preclinical Models (Note: Data presented is representative of the drug class from a study on a different GCGR antibody antagonist (REMD 2.59) in diabetic mouse models, as specific quantitative preclinical data for this compound is not publicly available. sochob.cl)

Preclinical ModelTreatment GroupParameter MeasuredResult
Leprdb/db MiceControlHepatic Glucose Production (mg/kg/min)~15
Leprdb/db MiceGCGR AntagonistHepatic Glucose Production (mg/kg/min)~5 (Approx. 67% reduction)

Influence on Peripheral Glucose Uptake Mechanisms in Preclinical Models

The precise mechanisms are not fully elucidated for this compound specifically in preclinical models. However, one proposed indirect mechanism involves the increase in circulating glucagon-like peptide-1 (GLP-1) that occurs with glucagon receptor blockade (see section 3.3.3). diabetesjournals.org GLP-1 is known to facilitate enhanced glucose disposal in peripheral tissues, independent of its effects on insulin and glucagon secretion. nih.gov Therefore, the elevation of GLP-1 secondary to this compound administration could contribute to improved peripheral glucose uptake. Studies with other glucagon receptor antagonists in diet-induced obese mice have shown improvements in peripheral glucose disposal. researchgate.net Due to the lack of specific published preclinical data for this compound on this endpoint, a data table is not provided.

Regulatory Effects on Circulating Glucagon and Incretin (B1656795) Axis Components in Preclinical Systems

A consistent pharmacological effect observed with glucagon receptor antagonism in preclinical models is the feedback-mediated increase in circulating levels of both glucagon and the incretin hormone GLP-1. diabetesjournals.orgsochob.cl The proglucagon gene is processed differently in pancreatic α-cells and intestinal L-cells. glucagon.com In the pancreas, it is cleaved to produce glucagon, whereas in the gut, it yields GLP-1, GLP-2, and oxyntomodulin. glucagon.com

When this compound blocks the glucagon receptor, the body senses a lack of glucagon signaling, leading to a compensatory increase in the activity of pancreatic α-cells to secrete more glucagon. duke.edu This feedback loop also results in increased levels of total GLP-1. sochob.cl This effect has been documented in clinical trials with this compound, where dose-dependent increases in glucagon and total GLP-1 were observed. researchgate.netnih.gov Preclinical studies with other glucagon receptor antagonists in mice have shown similar effects, validating this as a class effect. duke.edu The elevation in GLP-1 is considered a potentially beneficial off-target effect, as GLP-1 enhances glucose-dependent insulin secretion and has other favorable metabolic actions. glucagon.com No significant consistent changes have been reported for the other major incretin, glucose-dependent insulinotropic polypeptide (GIP). duke.edu

Table 2: Representative Effects of Glucagon Receptor Antagonism on Circulating Hormones in Preclinical Models (Note: Data presented is representative of the drug class from a study on a different GCGR antagonist in diet-induced obese mice, as specific quantitative preclinical data for this compound is not publicly available. duke.edu)

HormonePreclinical ModelEffect of GCGR Antagonist Treatment
GlucagonDiet-Induced Obese MiceIncreased
Total GLP-1Diet-Induced Obese MiceIncreased
Active GLP-1Diet-Induced Obese MiceNo Consistent Change
GIPDiet-Induced Obese MiceNo Change

Impact on Amino Acid Metabolism and Hepatic Pathways in Preclinical Investigations

Beyond glucose regulation, a critical physiological role of glucagon is the regulation of amino acid metabolism. researchgate.net Glucagon stimulates the hepatic uptake and catabolism (breakdown) of amino acids for use in gluconeogenesis. researchgate.netmdpi.com Consequently, antagonism of the glucagon receptor with compounds like this compound is expected to interfere with this process.

Preclinical investigations have shown that glucagon receptor blockade leads to a down-regulation of numerous hepatic genes involved in amino acid catabolism. mdpi.com This reduction in hepatic amino acid breakdown results in a characteristic and measurable increase in the circulating concentrations of various amino acids, particularly those that are substrates for gluconeogenesis (gluconeogenic amino acids). researchgate.netmdpi.com This effect has been confirmed in preclinical studies with glucagon receptor antagonists in monkeys, where plasma levels of multiple amino acids were elevated following treatment. mdpi.com Furthermore, clinical studies with this compound have also reported an increase in circulating gluconeogenic amino acids in patients. researchgate.netnih.gov This alteration of the liver-α-cell axis, where amino acids stimulate glucagon secretion and glucagon promotes amino acid clearance, is a key mechanistic consequence of this drug class. researchgate.net

Table 3: Representative Impact of a Glucagon Receptor Antagonist (GRA1) on Plasma Amino Acid Levels in a Preclinical Model (Rhesus Monkey) (Note: Data is from a study on GRA1, a different small-molecule GCGR antagonist, and is representative of the class effect on amino acid metabolism. mdpi.com Specific quantitative preclinical data for this compound is not publicly available.)

Amino AcidFold Increase vs. Vehicle (Approx.)
Alanine2.0
Glutamine1.5
Glycine1.8
Serine1.7
Threonine1.9
Arginine1.6

Preclinical Efficacy and Pharmacological Research of Pf 06291874

In Vitro Pharmacological Characterization of Glucagon (B607659) Receptor Antagonism

The in vitro evaluation of PF-06291874 established its fundamental pharmacological profile as a glucagon receptor antagonist through a series of cell-based studies.

This compound was characterized as a highly potent antagonist of the glucagon receptor. medchemexpress.com While specific binding affinity (Kᵢ) or antagonist potency (IC₅₀) values from competitive binding or functional assays are not consistently reported in publicly available literature, its development as a clinical candidate was based on its potent activity. researchgate.net The compound contains a pyrazole (B372694) group and a β-alanine benzamide (B126) motif, structural features common to several glucagon receptor antagonists. mdpi.comnih.gov

The selectivity of this compound is a key characteristic, with research highlighting its "excellent selectivity" in broad-panel screening. researchgate.net This ensures that its pharmacological effects are primarily mediated through the glucagon receptor rather than off-target interactions with other receptors, including closely related class B G-protein-coupled receptors (GPCRs) like the glucagon-like peptide-1 (GLP-1) receptor or the glucose-dependent insulinotropic polypeptide (GIP) receptor. informahealthcare.com

Table 1: In Vitro Potency and Selectivity Profile of this compound

ParameterFindingSource(s)
Receptor Potency Described as a highly potent glucagon receptor antagonist. medchemexpress.com
Selectivity Demonstrated excellent selectivity in broad-panel screening assays. researchgate.net

The primary mechanism of glucagon receptor antagonists like this compound is to block the downstream signaling cascade initiated by glucagon binding to its receptor. ontosight.ai Glucagon's action is predominantly mediated through the Gαs-coupled protein pathway, which activates adenylyl cyclase and leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). informahealthcare.com

Cell-based functional assays confirmed that this compound effectively inhibits this pathway. Studies on related compounds and the general class of GCGR antagonists show that they suppress both glucagon-stimulated cAMP production and subsequent hepatic glucose production in primary hepatocytes. nih.govresearchgate.net This blockade of cellular signaling is the foundational mechanism for the glucose-lowering effects observed in vivo.

Table 2: Cellular Responses to Glucagon Receptor (GCGR) Blockade by this compound

Cellular SystemResponse MeasuredEffect of AntagonistSource(s)
Cells expressing hGCGR Glucagon-induced cAMP productionInhibition informahealthcare.comresearchgate.net
Primary Hepatocytes Glucagon-induced glucose productionSuppression nih.gov

A critical aspect of preclinical development is ensuring a compound's safety at the cellular level. This compound was specifically designed to have a more favorable safety profile than historical antagonists. researchgate.net In a comparative cytotoxicity assay, this compound demonstrated lower cytotoxicity than the earlier reference antagonist, MK-0893. researchgate.net The assay, likely performed in a human liver cell line such as HepG2, is crucial for predicting potential hepatotoxicity, a concern for this class of drugs. researchgate.netnih.gov

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssayIC₅₀ ValueInterpretationSource(s)
Cellular Cytotoxicity AssayCytotoxicity112 µMLess cytotoxic than reference compound MK-0893 (IC₅₀ = 38 µM). researchgate.net

Evaluation of Cellular Responses to GCGR Blockade

In Vivo Studies in Research Animal Models

Following in vitro characterization, this compound was evaluated in animal models to determine its efficacy in a complex physiological system and to understand the broader consequences of glucagon receptor blockade.

This compound has demonstrated clear efficacy in various rodent models of metabolic disease. A standard method for evaluating GCGR antagonists is the glucagon challenge test, where the antagonist's ability to blunt a glucagon-induced rise in blood glucose is measured. nih.gov In a rat glucagon challenge model, this compound was shown to effectively reduce the glucose excursion in a dose-dependent manner, consistent with its in vitro potency. researchgate.net

The compound has also been shown to improve glycemic control in hyperinsulinemic and insulin-resistant mice. researchgate.net Furthermore, this compound has been used as a specific pharmacological tool in research to confirm the role of glucagon in mediating hyperglycemia in certain mouse models. researchgate.net In a study on female mice, administration of this compound was ableto mitigate the glucagon-induced expression of the nuclear receptor ERRα, demonstrating its utility in probing specific metabolic pathways. biorxiv.org These studies collectively confirm that this compound effectively antagonizes glucagon action in vivo, leading to improved glucose homeostasis in preclinical models of diabetes. ontosight.ai

Glucagon receptor knockout (Gcgr-/-) mouse models have been instrumental in validating the therapeutic strategy of GCGR antagonism and understanding its long-term physiological consequences. duke.eduuliege.be These genetic models recapitulate the effects of pharmacological blockade and provide crucial insights into the on-target effects of drugs like this compound.

Studies in Gcgr-/- mice have shown that the absence of glucagon signaling leads to lower blood glucose levels and prevents the development of hyperglycemia, even in mouse models of severe insulin (B600854) deficiency. sochob.clnih.gov This highlights the critical role of glucagon in maintaining high blood glucose in diabetic states. However, these models also revealed key compensatory mechanisms and potential side effects associated with long-term receptor blockade. Gcgr-/- mice exhibit hyperglucagonemia and pancreatic α-cell hyperplasia. sochob.cl This is understood to be a consequence of a disrupted feedback loop between the liver and the pancreas, involving amino acid metabolism. duke.edu These findings from knockout models are consistent with observations from long-term studies with pharmacological antagonists and have been essential for interpreting the clinical data for compounds like this compound. nih.gov

Research in Non-Rodent Preclinical Models

Research into the efficacy of glucagon receptor (GCGR) antagonism, the mechanism by which this compound functions, has included studies in non-rodent preclinical models, particularly nonhuman primates. researchgate.net Studies using monoclonal antibodies to block the glucagon receptor in diabetic monkeys have demonstrated improvements in glucose homeostasis, including the normalization of blood glucose levels. pnas.org These findings in primate models are significant as they provide a translational bridge from rodent studies to human clinical applications, suggesting that the glucose-lowering effects of GCGR antagonism are conserved across species. While specific efficacy data for this compound in non-rodent models is not extensively detailed in publicly available literature, the positive outcomes from mechanistically similar agents in these models support the therapeutic hypothesis for this class of compounds.

Methodologies for Assessing Glucose Homeostasis Parameters in Animal Models

A variety of established methodologies are employed in preclinical animal models to assess the impact of compounds like this compound on glucose homeostasis. These tests are crucial for characterizing the pharmacodynamic effects of potential antidiabetic agents.

Key methodologies include:

Intraperitoneal and Oral Glucose Tolerance Tests (IPGTT/OGTT): These tests evaluate the ability of an animal to clear a glucose load from the bloodstream. After a period of fasting, a bolus of glucose is administered either into the peritoneal cavity or orally, and blood glucose levels are monitored at set intervals. biorxiv.orgscience.gov

Mixed-Meal Tolerance Test (MMTT): This test more closely mimics a physiological post-meal state by providing a liquid meal containing a mixture of carbohydrates, proteins, and fats. It was a method used in the evaluation of this compound to assess its effects on postprandial glucose control. researchgate.net

Insulin Tolerance Test (ITT): Used to assess insulin sensitivity, this test involves administering exogenous insulin and measuring the rate of glucose decrease. biorxiv.org

Glucagon Challenge Test: This is a direct pharmacodynamic test for a GCGR antagonist. The test measures the ability of the compound to blunt the normal hyperglycemic response following an injection of glucagon. duke.edu

Fasting Plasma Glucose (FPG) Measurement: A fundamental parameter that involves measuring blood glucose concentrations after a period of fasting to determine the baseline glycemic state. researchgate.net

The following table summarizes common methodologies used in preclinical glucose homeostasis assessment.

Methodology Purpose Typical Procedure Key Measurement
Glucose Tolerance Test (GTT)To assess glucose disposal and insulin response.Administer glucose bolus after fasting.Blood glucose and insulin levels over time. biorxiv.org
Mixed-Meal Tolerance Test (MMTT)To simulate postprandial glycemic response.Administer a balanced liquid meal.Post-meal glucose and hormone excursions. researchgate.net
Insulin Tolerance Test (ITT)To measure whole-body insulin sensitivity.Administer insulin after a short fast.Rate of glucose decline. biorxiv.org
Glucagon Challenge TestTo confirm target engagement and functional antagonism.Administer glucagon with or without the antagonist.Suppression of the hyperglycemic response. duke.edu

Tracer Dilution Techniques for Measuring Hepatic Glucose Output in Animal Studies

Tracer dilution techniques are sophisticated methods used to quantify the rate of endogenous glucose production, primarily from the liver (hepatic glucose output, or HGO). science.govscience.gov This is particularly relevant for GCGR antagonists like this compound, as their primary mechanism involves suppressing glucagon-stimulated HGO. pnas.org

The methodology involves the infusion of a stable, isotopically labeled form of glucose, such as [6,6'-²H₂]-glucose. nih.gov As the labeled glucose (tracer) is introduced into the circulation, it is diluted by the unlabeled glucose being produced endogenously by the animal. By measuring the isotopic enrichment of plasma glucose over time using mass spectrometry, researchers can calculate the rate of appearance of endogenous glucose. nih.gov This allows for a precise quantification of HGO and enables scientists to distinguish between a drug's effect on hepatic glucose production versus its effect on peripheral glucose uptake. nih.gov

Pharmacokinetic Profiling in Preclinical Species

The pharmacokinetic (PK) profile of this compound was characterized in preclinical animal models to determine its suitability for clinical development, focusing on parameters related to absorption, distribution, and elimination.

Analysis of Absorption and Oral Bioavailability in Animal Models

Preclinical studies in various animal species are essential to evaluate the absorption characteristics and oral bioavailability of a new chemical entity. For an oral medication, the goal is to identify a compound that is well-absorbed from the gastrointestinal tract and enters the systemic circulation efficiently. The development of this compound as an oral agent for once-daily administration indicates that it demonstrated a favorable absorption and bioavailability profile in preclinical animal models, which supported its advancement into human trials. researchgate.net

Characterization of Distribution and Plasma Protein Binding in Animal Models

Following absorption, a drug's distribution into various tissues and its binding to plasma proteins are critical pharmacokinetic properties evaluated in animal models. Distribution studies help to understand where the compound travels in the body. Plasma protein binding determines the fraction of the drug that is unbound in the circulation, as it is generally the unbound fraction that is free to interact with its target receptor and exert a pharmacological effect. While specific preclinical values for this compound's volume of distribution and plasma protein binding are not detailed in the available literature, these assessments are a standard part of the preclinical characterization process for any drug candidate.

Evaluation of Elimination and Half-Life Characteristics in Animal Models

The evaluation of a drug's metabolism and excretion (elimination) pathways and its circulating half-life in animal models is crucial for predicting its duration of action and potential dosing frequency in humans. Preclinical studies would have established the clearance mechanisms and elimination half-life of this compound in different species. The objective was to select a candidate with a half-life that would be conducive to a once-daily dosing schedule. researchgate.net This was later confirmed in clinical studies, which found the half-life in humans to be suitable for once-daily administration. researchgate.net

The table below shows the pharmacokinetic parameters of this compound observed in human studies, which are the culmination of successful preclinical profiling.

Pharmacokinetic Parameter Finding Implication
Half-Life (t½) Approximately 19.7–22.7 hours. researchgate.netSupports a once-daily dosing regimen.
Exposure Approximately dose-proportional. researchgate.netPredictable increase in drug levels with increasing dose.

Pharmacodynamic Assessments in Preclinical Models

The preclinical evaluation of this compound involved comprehensive pharmacodynamic assessments in various animal models to determine its efficacy and mechanism of action. These studies were crucial in understanding the compound's potential as a glucagon receptor (GCGR) antagonist before its progression into human clinical trials. The primary focus of these assessments was to establish a clear relationship between the administered dose and the observed biological effect, and to confirm that this effect was a direct result of the compound engaging and blocking its intended target, the glucagon receptor.

Establishment of Dose-Response Relationships in Animal Models

A key objective in the preclinical development of this compound was to demonstrate that its glucose-lowering effects were dependent on the administered dose. This was effectively shown in rodent models, which are considered informative for assessing potential responses to glucagon receptor modulation. researchgate.net

In a pivotal study using a rat glucagon challenge model, this compound was shown to reduce the hyperglycemic excursion typically elicited by glucagon administration. researchgate.net This effect was observed in a dose-dependent manner, confirming that increasing doses of the compound led to a greater reduction in glucagon-stimulated glucose levels. researchgate.net The concentration at which this effect occurred was consistent with the compound's in vitro potency in rats, linking the cellular activity to the whole-animal response. researchgate.net While specific dose-response data from this preclinical study are not detailed in the provided sources, the findings were significant in validating the compound's mechanism of action.

Further research on glucagon receptor antagonists has consistently shown that their pharmacological inhibition in animal models, including hyperinsulinemic and insulin-resistant mice, leads to improved glucose tolerance. researchgate.netnih.gov This body of evidence supports the general principle that blocking the glucagon receptor, the target of this compound, produces a beneficial glycemic effect.

The table below conceptualizes the expected dose-dependent effect on glucose excursion in a preclinical glucagon challenge model, based on the findings.

Conceptual Dose of this compound Observed Effect Reference
Low DoseModerate reduction in glucagon-elicited glucose excursion researchgate.net
High DoseSignificant reduction in glucagon-elicited glucose excursion researchgate.net

Validation of Target Engagement and Functional Blockade in Animal Systems

To ensure that the observed pharmacodynamic effects were specifically due to the interaction of this compound with its intended target, studies were conducted to validate target engagement and functional blockade of the glucagon receptor (GCGR).

Molecular dynamics simulations have indicated that this compound exhibits highly stable binding to the glucagon receptor. researchgate.net This strong and stable interaction is a prerequisite for effective antagonism. The primary function of glucagon is to stimulate the liver to produce glucose (gluconeogenesis and glycogenolysis). informahealthcare.com By binding to the GCGR, this compound acts as an antagonist, blocking these downstream effects.

Preclinical studies in animal models confirmed this functional blockade. The successful reduction of glucagon-induced hyperglycemia in the rat challenge model serves as direct evidence of functional antagonism in vivo. researchgate.net By preventing the rise in blood glucose following a glucagon challenge, this compound demonstrated its ability to effectively block the receptor's signaling pathway in a living system. This concept is foundational to the therapeutic strategy of using GCGR antagonists for type 2 diabetes, where dysregulated glucagon secretion contributes to hyperglycemia. researchgate.net

The table below summarizes the evidence for target engagement and functional blockade.

Assessment Finding Implication Reference
Molecular Binding This compound exhibits highly stable binding to the glucagon receptor.Confirms physical interaction with the intended target. researchgate.net
Functional Assay (in vivo) Dose-dependent reduction of glucagon-elicited glucose excursion in rats.Demonstrates blockade of the receptor's biological function. researchgate.net

Structure Activity Relationship Sar and Analog Development of Glucagon Receptor Antagonists

Design Principles for Non-Peptide Glucagon (B607659) Receptor Antagonists

The development of non-peptide glucagon receptor antagonists is a complex endeavor, largely due to the unique structural characteristics of Class B G-protein coupled receptors (GPCRs), to which the GCGR belongs. diabetesjournals.org Unlike Class A GPCRs, Class B receptors have a large, distinct N-terminal extracellular domain (ECD) that plays a crucial role in binding their endogenous peptide ligands. diabetesjournals.orgproteopedia.org The natural ligand, glucagon, binds in a two-step mechanism: the C-terminus of the peptide interacts with the ECD, which then allows the N-terminus to dock into the transmembrane (TMD) helical bundle, causing a conformational change and receptor activation. diabetesjournals.orgproteopedia.org

This complex activation mechanism has historically hindered the discovery of small-molecule agonists but has been more permissive for the development of antagonists. diabetesjournals.org The design of non-peptide antagonists has largely focused on identifying molecules that can bind to allosteric sites within the TMD, thereby preventing the conformational changes required for activation. diamond.ac.ukmdpi.com

Key design principles for these antagonists include:

Targeting Allosteric Sites: Instead of competing directly with the large glucagon peptide at its primary binding site (orthosteric site), small molecules are designed to bind to different, more accessible pockets on the receptor. diamond.ac.uk Structural studies have revealed that antagonists like MK-0893, which is structurally similar to PF-06291874, bind to an allosteric site located outside the seven-transmembrane bundle, between transmembrane helices (TM) 5, 6, and 7, extending into the lipid bilayer. diamond.ac.ukacs.orgmdpi.com This binding is thought to stabilize the receptor in an inactive state.

Exploiting Hydrophobic and Polar Interactions: The identified allosteric binding pockets possess both hydrophobic and polar characteristics. diamond.ac.uk Successful antagonists are designed with chemical features that can form strong interactions within these pockets. For instance, analysis of the MK-0893 binding site shows interactions with a hydrophobic surface on TM5 and a polar cleft near TM7. diamond.ac.uk Molecular dynamics simulations suggest that this compound also achieves stable binding in a similar pocket (Pocket 2) through favorable hydrophobic interactions with TM5. mdpi.com

Optimizing Physicochemical Properties: A major focus in the development of newer antagonists like this compound has been to improve upon the drug-like properties of earlier compounds. researchgate.net This includes designing molecules with lower molecular weight and reduced lipophilicity to enhance selectivity, minimize off-target effects and cytotoxicity, and improve pharmacokinetic profiles such as oral bioavailability. researchgate.net

Structure-Based Drug Design: With the availability of crystal structures for the GCGR, structure-based design has become an indispensable tool. nih.gov These structures allow for the rational design and virtual screening of compounds that fit the target binding site and possess the necessary chemical features for high-affinity binding. acs.orgnih.gov

Synthetic Methodologies for this compound and Related Chemical Entities

The synthesis of pyrazole-based GCGR antagonists like this compound involves multi-step processes aimed at constructing the core scaffold and introducing specific substituents required for potent and selective activity. researchgate.net

The chemical structure of this compound, (S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid, contains several key features that necessitate precise synthetic control. researchgate.net

Regioselective Pyrazole (B372694) Formation: A critical step in the synthesis of this class of compounds is the formation of the substituted pyrazole ring. The reaction of 1,3-dicarbonyl compounds with hydrazines is a common method for creating pyrazoles. To achieve the specific substitution pattern seen in this compound, regioselective control is essential. This can be influenced by the nature of the substituents on both the dicarbonyl and hydrazine (B178648) starting materials. For example, methods have been developed for the annulation of three-membered rings with α-carbonyl groups and arylhydrazines under Brönsted acid catalysis to afford 1,3,5-trisubstituted pyrazoles with high regioselectivity. researchgate.net The regioselectivity in some syntheses is influenced by the weak coordination of an indazole ring nitrogen to a metal center. researchgate.net

Enantioselective Synthesis: this compound possesses a stereogenic center at the benzylic position of the butyl chain. researchgate.net Establishing the correct (S)-enantiomer is crucial for optimal biological activity. The presence of a stereocenter can be a disadvantage in drug development due to the complexities of synthesis and the need for high enantiomeric purity. researchgate.net Synthetic strategies must therefore incorporate methods for asymmetric synthesis or chiral resolution to isolate the desired eutomer.

The development of a viable clinical candidate requires a synthetic route that is not only effective but also efficient, scalable, and cost-effective. Research in this area focuses on improving yields, reducing the number of steps, and using readily available starting materials. High-throughput screening (HTS) and detailed structure-activity relationship (SAR) studies are used to identify and optimize lead compounds, which in turn drives the refinement of synthetic methods to produce analogs with improved efficacy, selectivity, and pharmacokinetic properties. oaepublish.com For this compound, its development as a clinical candidate suggests that an efficient and optimized synthetic route was established to produce the molecule with high purity for extensive testing. researchgate.netnih.gov

Regioselective and Enantioselective Synthesis Approaches

Comparative Analysis of this compound with Other Small Molecule Glucagon Receptor Antagonists

This compound is one of several small-molecule GCGR antagonists that have progressed to clinical trials, including compounds like MK-0893, MK-3577, LY2409021, and LGD-6972. mdpi.comnih.gov

Many of the small-molecule GCGR antagonists share a common structural architecture, which is a key reason they are believed to share a similar binding site on the receptor. nih.govdoi.org

Structural Commonalities: this compound, MK-0893, MK-3577, and LY2409021 are chemically similar. mdpi.comnih.gov A common feature among several of these molecules is the presence of a β-alanine or a related propionic acid group. nih.govopenmedicinalchemistryjournal.com For example, this compound, MK-3577, and LY2409021 all contain a 3-(4-methylbenzoylamino) propionic acid or a similar moiety. nih.gov This acidic tail is a common feature in many GCGR antagonists. diabetesjournals.org

Distinctive Features: While sharing a general scaffold, each antagonist has unique substitutions that modulate its potency, selectivity, and pharmacokinetic profile. For instance, LGD-6972 (RVT-1502) is noted as being structurally distinct from other small molecule GRAs because it contains a sulfonic acid tail instead of the more common carboxylic acid tail. diabetesjournals.org this compound is characterized by its pyrazole group linked to a dimethylphenoxy moiety. researchgate.net These variations in the hydrophobic regions of the molecules are critical for optimizing interactions within the receptor's binding pocket. researchgate.net

Table 1: Comparison of Selected Small Molecule GCGR Antagonists

Compound Key Structural Features Clinical Development Status
This compound Pyrazole group, β-alanine tail, lower molecular weight and lipophilicity compared to earlier antagonists. researchgate.net Phase II trials terminated. nih.govdoi.org
MK-0893 1,3,5-trisubstituted pyrazole, β-alanine tail. researchgate.net Discontinued in Phase II. doi.org
LY2409021 Biphenyl (B1667301) group, 3-(4-methylbenzoylamino) propionic acid group. mdpi.comnih.gov Discontinued in Phase II. doi.org
LGD-6972 (RVT-1502) Structurally distinct with a sulfonic acid tail instead of a carboxylic acid. diabetesjournals.org Advanced to clinical trials, but not pursued further for T2D. nih.gov
Bay 27-9955 Biphenyl compound, one of the first clinical GCGR small-molecule antagonists. nih.gov Discontinued after Phase I. doi.org

The structural similarities among many of the antagonists suggest a common mechanism of action.

Mechanistic Similarities: It is widely believed that this compound and the structurally related compounds MK-0893, MK-3577, and LY2409021 act as allosteric antagonists that bind to a similar site on the GCGR. mdpi.comnih.gov The crystal structure of GCGR with MK-0893 revealed a binding site between TM helices 5, 6, and 7. diamond.ac.uk Molecular dynamics simulations strongly suggest that this compound, MK-3577, and LY2409021 all bind with high stability to this same pocket (referred to as Pocket 2). mdpi.com Their antagonism is achieved by stabilizing an inactive conformation of the receptor, preventing the glucagon-induced movements in the transmembrane helices required for G-protein coupling and signaling. diamond.ac.uk

Mechanistic Differentiations: While many antagonists target the same general region, subtle differences in how they occupy the binding pocket can lead to variations in potency and selectivity. For example, while this compound and MK-3577 show highly stable binding primarily in Pocket 2, simulations suggest LY2409021 might also bind to an alternative site, Pocket 5. mdpi.com This could be due to less stable polar interactions with TM2 or TM3 in Pocket 5. mdpi.com The ability to form specific hydrogen bonds and hydrophobic contacts varies with each molecule's unique chemical structure, influencing its binding affinity and residence time, and ultimately its pharmacological profile. diamond.ac.uk For instance, the higher activity of this compound and LY2409021 compared to MK-3577 may be attributable to better hydrophobic interactions with TM5. mdpi.com

Structural Commonalities and Distinctive Features

Rational Drug Design and Optimization Strategies

The journey to identify clinically viable glucagon receptor antagonists has been characterized by decades of rational drug design, involving the identification of lead compounds and their subsequent optimization. tandfonline.com A central challenge has been to develop molecules with high affinity and selectivity for the GCGR while maintaining favorable drug-like properties, such as appropriate molecular weight and lipophilicity. researchgate.netnih.gov Early antagonists often suffered from poor physicochemical properties, which spurred the development of novel design strategies and the exploration of diverse chemical scaffolds. researchgate.net

The discovery of this compound was the result of systematic optimization efforts building upon earlier lead compounds. The field of small-molecule GCGR antagonists saw the emergence of several key chemotypes, including biphenyl derivatives and compounds featuring a β-alanine benzamide (B126) moiety. mdpi.comresearchgate.net Compounds like MK-0893 and LY2409021 served as important benchmarks in the field, demonstrating potent antagonism of the glucagon receptor. researchgate.net

Derivatization studies involved modifying various parts of the lead structure. The core of this compound features a central pyrazole ring, a structure that was explored as an alternative to other heterocyclic systems. nih.gov The specific substitutions on the pyrazole and the surrounding phenyl rings, along with the nature of the linker and the terminal propanoic acid group, were critical outcomes of extensive structure-activity relationship (SAR) studies. These modifications successfully yielded a compound with high binding affinity for the human glucagon receptor (hGCGR), potent functional antagonism, and significant selectivity over the related glucagon-like peptide-1 (GLP-1) receptor. researchgate.net

Table 1: Comparative In Vitro Profile of GCGR Antagonists
CompoundLead Compound/PredecessorhGCGR Binding Affinity (IC50/Ki)Functional Antagonism (IC50/Kb)Key Structural Features
MK-0893-6.6 nM (IC50)15.7 nM (IC50)Pyrazole-based, β-alanine benzamide researchgate.net
LY2409021-1.8 nM (IC50)Data not specifiedBiphenyl-based, 3-(4-methylbenzoylamino) propionic acid group mdpi.com
This compoundOptimization of pyrazole series14 nM (Ki)270 nM (Kb)Pyrazole ether, β-alanine benzamide, reduced lipophilicity researchgate.net

The development of this compound occurred within a broader context of intense exploration for novel chemical scaffolds capable of antagonizing the glucagon receptor. The goal was to discover unique molecular frameworks that could offer advantages in terms of potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties over existing series.

Pfizer's research, for instance, extended beyond a single chemical class. Patent literature from the period reveals the investigation of diverse heterocyclic systems, including quinolones. tandfonline.com These structures represented a departure from the more common biaryl motifs, aiming for lower molecular weight and lipophilicity by creating fused heterocyclic systems. tandfonline.com

The direct lineage of this compound stems from a dedicated exploration of pyrazole-containing molecules. A novel series of pyrazole ethers and aminopyrazoles was synthesized and evaluated. nih.gov This work was foundational, demonstrating that these new scaffolds could yield compounds with improved drug-like properties. The research culminated in the identification of potent antagonists, including a compound that demonstrated a dose-dependent reduction in glucose excursion in a rat glucagon challenge model, validating the therapeutic potential of this chemical class. nih.gov

Other research groups simultaneously explored different scaffolds. Indazole and indole (B1671886) derivatives were identified as potent GCGR antagonists through scaffold hopping strategies based on earlier leads like MK-0893 and LY-2409021. researchgate.net This approach involves replacing a central part of a known active molecule with a different scaffold while retaining similar biological activity, often leading to new intellectual property and potentially improved properties. The collective efforts across the pharmaceutical industry to investigate a wide range of chemical structures highlight the complexity of targeting the glucagon receptor and underscore the innovation required to produce a clinical candidate like this compound.

Table 2: Examples of Chemical Scaffolds for GCGR Antagonism
Chemical ScaffoldRepresentative Compound(s)Reported Potency (IC50/Ki)Source/Developer
Pyrazole EtherThis compound14 nM (Ki) researchgate.netPfizer researchgate.net
BiphenylBay 27-9955110 nM (IC50) mdpi.comBayer mdpi.com
IndoleMK-357713.9 nM (IC50) mdpi.comMerck (MSD) mdpi.com
QuinoloneGeneric Structure 23Not specifiedPfizer tandfonline.com
IndazoleBased on MK-0893/LY-2409021Not specifiedNot specified researchgate.net

Advanced Computational and Systems Biology Approaches in Pf 06291874 Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations have been instrumental in understanding the binding of PF-06291874 to the glucagon (B607659) receptor (GCGR), a Class B1 G-protein-coupled receptor (GPCR). These computational studies have predicted that this compound, along with other small molecules like MK-3577 and LY2409021, likely binds to a specific allosteric site on the GCGR known as Pocket 2. researchgate.netdntb.gov.ua This prediction is supported by the chemical similarity of these compounds to MK-0893, a compound whose binding site has been experimentally resolved. researchgate.netnih.gov

To improve the accuracy of these predictions, researchers have utilized both the crystal structure of the GCGR in complex with MK-0893 and dynamic conformations of the receptor. researchgate.netdntb.gov.ua The selection of the most probable binding conformation for this compound is based on a combination of factors, including the docking score, the predicted binding mode, and the calculated binding free energy. researchgate.netdntb.gov.ua Competitive binding assay results have also been considered to refine the selection of the binding poses. researchgate.net

Molecular Dynamics Simulations for Investigating Inhibitor-Receptor Complex Stability

Molecular dynamics (MD) simulations have been employed to assess the stability of the predicted binding pose of this compound within the GCGR. researchgate.netresearchgate.net These simulations, which model the movement of atoms over time, have indicated that this compound exhibits highly stable binding in Pocket 2 of the receptor, a finding that is consistent with experimental data. researchgate.netresearchgate.netpatsnap.com

The MD simulations, some of which were run for up to 100 nanoseconds, revealed that while there is primarily one stable binding mode for this compound, there are two distinct ways it can form hydrogen bonds with the receptor. researchgate.net Analysis of the simulation trajectories showed that the pyrazole (B372694) group of the molecule can deviate towards a specific transmembrane helix (TM6), but the crucial polar interactions remain intact. researchgate.net Specifically, hydrogen bonds can form with the side chain or the main chain of the amino acid residue K405, depending on the specific trajectory of the simulation. researchgate.net The stability of the inhibitor-receptor complex is crucial for the compound's antagonist activity. researchgate.net

In Silico Prediction of Compound Properties and Analog Efficacy

In silico tools are utilized to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. These computational methods are essential for optimizing compound design and predicting the bioavailability of potential drug candidates. researchgate.netfortuneonline.org By modifying the structure of existing compounds and then computationally predicting the properties of the new analogs, researchers can guide the synthesis of more effective and safer molecules. researchgate.netresearchgate.net

Table 1: Predicted and Observed Properties of this compound

Property Detail Source
Binding Site Pocket 2 of the Glucagon Receptor researchgate.netdntb.gov.ua
Binding Stability High researchgate.netresearchgate.netpatsnap.com
Key Interactions Hydrogen bonds with K405 researchgate.net
Physicochemical Profile Lower molecular weight and lipophilicity compared to earlier antagonists researchgate.net
In Vivo Clearance Low in rats and dogs researchgate.net
Oral Bioavailability Excellent in rats and dogs researchgate.net
Half-life Approximately 19.7-22.7 hours researchgate.net
Plasma Protein Binding Highly bound (mean free fraction ~0.55%) medchemexpress.com

Integration of Multi-Omics Data for Mechanistic Elucidation in Preclinical Studies

The comprehensive understanding of the mechanisms of action of this compound in a biological system requires the integration of data from various "omics" fields, such as genomics, proteomics, and metabolomics. nih.gov This systems biology approach allows for the construction of interconnected models of signaling, gene regulatory, and metabolic pathways, providing a holistic view of the drug's effects. nih.gov

In preclinical studies of this compound, this approach can be used to elucidate the complex interplay between the drug, its target (GCGR), and downstream cellular processes. For example, following the administration of this compound, dose-dependent increases in glucagon and total glucagon-like peptide-1 (GLP-1) were observed. researchgate.net Furthermore, an increase in circulating gluconeogenic amino acids was noted. researchgate.net By integrating these metabolomic and proteomic data with pharmacokinetic and pharmacodynamic models, researchers can gain deeper insights into the compound's effects on glucose homeostasis and other metabolic pathways. science.govscience.gov This integrated analysis is crucial for understanding both the therapeutic effects and potential side effects observed in clinical trials, such as the small, non-dose-related increases in hepatic transaminases. nih.gov

Broader Research Implications and Future Directions for Glucagon Receptor Antagonism

Extending the Fundamental Understanding of Glucagon (B607659) Physiology

The use of antagonists like PF-06291874 has provided a crucial tool to probe the physiological consequences of blocking glucagon signaling. This has led to a more nuanced appreciation of glucagon's function in lipid, amino acid, and energy metabolism.

Glucagon's role in lipid metabolism is complex, and blocking its receptor has revealed important aspects of this interplay. Research indicates that glucagon signaling is linked to improved lipid metabolism, and the hormone itself is recognized for its hypolipidemic effects. mdpi.com It can stimulate β-oxidation and lipolysis in the liver and may reduce hepatic lipid accumulation. mdpi.comfrontiersin.org

The administration of glucagon receptor antagonists has provided further insight into this relationship. Studies involving antagonists have frequently reported alterations in lipid profiles. For instance, treatment with this compound was associated with small, dose-dependent increases in low-density lipoprotein (LDL) cholesterol. doi.orgnih.gov Similar observations of elevated LDL cholesterol or total cholesterol were made with other glucagon receptor antagonists, suggesting a mechanism-based effect tied to the interruption of glucagon signaling in the liver. doi.org These findings underscore that glucagon receptor signaling is a key regulator of hepatic lipid and cholesterol homeostasis, and its antagonism can inadvertently lead to untoward effects like hepatosteatosis (fatty liver). frontiersin.orgresearchgate.net The development of glucagon/GLP-1 receptor co-agonists, which leverage glucagon's beneficial effects on energy expenditure and hepatic fat metabolism, further highlights the hormone's essential role in lipid control. frontiersin.orgresearchgate.net

Table 1: Observed Lipid Profile Changes with Glucagon Receptor Antagonist Treatment

CompoundObservationReference
This compound Small, dose-dependent increases in LDL cholesterol. doi.orgnih.gov
Small, non-dose-related increases in lipids. nih.gov
LY2409021 Increased total cholesterol. doi.org
MK-0893 Increased LDL cholesterol. doi.org
MK-3577 Increased LDL cholesterol. doi.org

Glucagon is a critical regulator of amino acid metabolism, a role as significant as its function in glucose control. frontiersin.orgresearchgate.net It promotes the hepatic uptake and catabolism of amino acids for ureagenesis and provides substrates for gluconeogenesis. mdpi.comresearchgate.net Research using antagonists has been instrumental in confirming and exploring this "liver-alpha cell axis."

Studies with this compound observed an increase in circulating gluconeogenic amino acids following its administration. nih.govresearchgate.net This finding is consistent with the antagonist blocking the liver's ability to clear amino acids from the circulation, a primary function of glucagon signaling. This induced hyperaminoacidemia is thought to be a key factor in the compensatory hyperglucagonemia and pancreatic α-cell hyperplasia seen with long-term glucagon receptor blockade. doi.orgresearchgate.net Furthermore, glucagon signaling contributes to ketogenesis by stimulating autophagic protein degradation, which provides the necessary substrates. mdpi.com Therefore, antagonists like this compound serve as valuable pharmacological probes to study the intricate connections between hepatic glucagon signaling, amino acid homeostasis, and ketone body production. researchgate.netmdpi.com

Emerging research points to a connection between glucagon signaling and mitochondrial activity. Glucagon can stimulate hepatic mitochondrial oxidation and is important for mitochondrial turnover through a process known as mitophagy, which is the selective degradation of mitochondria by autophagy. mdpi.commdpi.com This process is vital for removing damaged organelles and maintaining a healthy mitochondrial population, which is essential for cellular energy homeostasis. mdpi.comsochob.cl

Impaired mitophagy can lead to an accumulation of dysfunctional mitochondria, resulting in oxidative stress. mdpi.com Given that glucagon stimulates autophagy and mitophagy, hepatic glucagon resistance, or its pharmacological blockade, could disrupt these crucial maintenance processes. researchgate.netmdpi.com This disruption in mitochondrial turnover and the resulting oxidative stress may contribute to the progression of liver diseases like non-alcoholic fatty liver disease (NAFLD). researchgate.net While direct studies linking this compound to mitochondrial turnover are not prominent, the established role of glucagon in these pathways suggests that antagonists are relevant tools for investigating the consequences of disrupted mitochondrial quality control in metabolic diseases.

Involvement in Hepatic Amino Acid and Ketone Body Metabolism Research

Conceptual Approaches for Novel Glucagon Receptor Modulators

The challenges encountered with first-generation glucagon receptor antagonists, such as this compound, have spurred innovation in the development of new modulators with improved properties and different mechanisms of action.

The side effects associated with small molecule antagonists have led researchers to explore alternative strategies to block glucagon signaling. researchgate.net These next-generation approaches aim to achieve the desired glucose-lowering effect with greater specificity and fewer off-target effects. frontiersin.org

Key innovative strategies include:

Monoclonal Antibodies (mAbs): Fully human monoclonal antibodies, such as REGN1193, have been developed to bind and inhibit the glucagon receptor. frontiersin.orgresearchgate.net This approach offers high specificity and a different pharmacokinetic profile compared to small molecules, potentially allowing for less frequent administration. researchgate.netbioscientifica.com

Antisense Oligonucleotides (ASOs): This strategy involves designing short nucleic acid sequences that bind to the messenger RNA (mRNA) of the glucagon receptor, preventing its translation into a functional protein. frontiersin.org This effectively reduces the number of receptors on the cell surface, thereby inhibiting glucagon's effect. frontiersin.org

These newer modalities represent a move towards more targeted and potentially safer ways to antagonize the glucagon pathway, building on the lessons learned from earlier compounds. frontiersin.orgresearchgate.net

Another promising avenue of research is the development of allosteric modulators. Unlike traditional antagonists that bind to the same site as the natural ligand (orthosteric site), allosteric modulators bind to a different, topographically distinct site on the receptor. mdpi.comnih.gov This can offer several advantages:

Negative Allosteric Modulators (NAMs): These molecules, such as NNC 0640, bind to an allosteric site to decrease the receptor's response to glucagon. This can provide a more subtle "tuning" of the receptor's activity rather than a complete blockade, which might avoid some of the adverse effects seen with orthosteric antagonists.

Positive Allosteric Modulators (PAMs): While seemingly counterintuitive for treating hyperglycemia, PAMs that enhance the signaling of related receptors like the GLP-1 receptor are also being explored. mdpi.comnih.govacs.org This research into the allosteric sites of class B G protein-coupled receptors, to which the glucagon receptor belongs, provides valuable structural and functional information that can be applied to the design of novel glucagon receptor modulators with unique properties, such as biased signaling (preferentially activating one downstream pathway over another). acs.orgguidetopharmacology.org

The exploration of allosteric modulation represents a sophisticated approach to drug design, aiming to create molecules with enhanced selectivity and a more refined therapeutic profile. mdpi.com

Development of Next-Generation Antagonists with Enhanced Properties

Unresolved Questions and Academic Research Avenues Pertaining to this compound and the Glucagon Receptor Antagonist Class

Despite promising preclinical and early clinical data, the development of glucagon receptor antagonists, including this compound, has highlighted several unresolved questions and opened new avenues for academic research. researchgate.netscispace.com These questions are critical for understanding the long-term efficacy and safety profile of this therapeutic class and for optimizing their potential role in managing metabolic diseases.

One of the most significant areas of ongoing investigation is the phenomenon of the "liver-alpha cell axis." nih.gov Chronic inhibition of the glucagon receptor leads to impaired hepatic amino acid metabolism, resulting in elevated circulating amino acid levels (hyperaminoacidemia). nih.gov This, in turn, is thought to stimulate pancreatic α-cell proliferation and increase glucagon secretion, creating a feedback loop. nih.govpnas.org Key unresolved questions in this area include:

To what extent are individual amino acids involved in stimulating the liver-alpha cell axis? nih.gov

What are the long-term consequences of α-cell hyperplasia, and does it pose a risk for neuroendocrine tumors? diabetesjournals.org

Can the effects on amino acid metabolism and α-cell proliferation be uncoupled from the beneficial glucose-lowering effects?

Another major research focus is the impact of glucagon receptor antagonism on lipid metabolism and liver health. researchgate.netnih.gov While these agents effectively lower blood glucose, some compounds in this class have been associated with elevations in LDL cholesterol and hepatic fat accumulation (steatosis) in clinical trials. researchgate.netnih.gov This has led to the discontinuation of several glucagon receptor antagonists. researchgate.net Future research must address:

The precise mechanisms by which glucagon receptor blockade influences hepatic lipid and cholesterol metabolism.

Whether the observed liver-related adverse effects are a class-wide phenomenon or specific to certain chemical scaffolds.

The development of strategies to mitigate these effects, potentially through combination therapies. ahajournals.org

The role of glucagon signaling beyond the liver is also an area of active exploration. mdpi.com Glucagon receptors are expressed in various extrahepatic tissues, including the heart, kidneys, and gastrointestinal tract. mdpi.comnih.gov Recent studies suggest that glucagon receptor antagonism could have beneficial effects on cardiovascular function and may influence the secretion of other gut hormones like GLP-1. mdpi.comahajournals.orgbmj.com This opens up several research questions:

What are the specific downstream mechanisms by which glucagon signaling impacts cardiac and renal function? ahajournals.org

Can glucagon receptor antagonists be leveraged for therapeutic benefit in conditions like heart failure or diabetic kidney disease? ahajournals.orgnih.gov

Finally, the full therapeutic potential of this compound and other antagonists remains to be defined. While they show promise for T2D, their role as an adjunct therapy in type 1 diabetes is also being investigated. researchgate.netescholarship.org Furthermore, the potential for combination therapies, for instance with SGLT2 inhibitors or GLP-1 receptor agonists, is a promising avenue to enhance efficacy and potentially offset undesirable effects. ahajournals.orgahajournals.org The development of dual- or triple-agonists that combine glucagon receptor activity with incretin (B1656795) receptor agonism represents a contrasting yet related field, highlighting the complex and sometimes paradoxical roles of glucagon signaling in metabolism. e-enm.orgmdpi.comnih.gov

The table below outlines some of the key unresolved questions and future research directions for this class of compounds.

Research AreaKey Unresolved QuestionsPotential Future Research Directions
Liver-Alpha Cell Axis What are the long-term consequences of α-cell hyperplasia? Which specific amino acids drive this effect? nih.govdiabetesjournals.orgLong-term animal studies to monitor for neoplasia; detailed metabolomic and proteomic analyses to dissect the signaling pathways.
Hepatic Safety & Lipid Metabolism Is hepatic steatosis and increased LDL cholesterol a class effect? What are the underlying mechanisms? researchgate.netnih.govComparative studies of different antagonist chemical structures; investigation of combination therapies to mitigate lipid changes. ahajournals.org
Extrahepatic Effects What is the therapeutic potential of glucagon antagonism in cardiovascular and renal diseases? mdpi.comahajournals.orgStudies in preclinical models of heart failure and kidney disease; investigation of effects on gut hormone secretion. bmj.comahajournals.org
Therapeutic Optimization What is the optimal patient population for antagonist therapy? Can it be used in Type 1 Diabetes? escholarship.orgClinical trials in specific patient subgroups; studies of combination therapies with other anti-diabetic agents. ahajournals.org

Addressing these questions through rigorous academic and clinical research will be essential to fully realize the therapeutic potential of this compound and the broader class of glucagon receptor antagonists.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of PF-06291874 in modulating glucose homeostasis, and how can researchers validate these mechanisms experimentally?

  • Methodological Answer : this compound is a non-peptide glucagon receptor antagonist (GRA) that blocks glucagon signaling, thereby reducing hepatic glucose production. To validate its mechanism:

  • Use in vitro assays (e.g., cAMP inhibition in HEK293 cells expressing human GCGR) to confirm receptor antagonism.
  • Conduct in vivo studies in diabetic rodent models (e.g., Zucker Diabetic Fatty rats) to measure hepatic glucose output via tracer dilution techniques .
  • Analyze downstream markers like glycogen synthase activity or gluconeogenic enzyme expression (e.g., PEPCK, G6Pase) in liver tissue .

Q. What preclinical models are most appropriate for evaluating this compound's metabolic efficacy and safety?

  • Methodological Answer :

  • Efficacy : Use diet-induced obese (DIO) mice or db/db mice to assess glucose tolerance (OGTT/IPGTT) and insulin sensitivity (hyperinsulinemic-euglycemic clamp).
  • Safety : Evaluate hepatic and renal toxicity in chronic dosing studies (≥4 weeks) with histopathology and serum biomarkers (ALT, AST, creatinine). Include lipid profiling (LDL, HDL, triglycerides) to monitor metabolic side effects .

Q. How should researchers design a Phase II clinical trial to replicate this compound's efficacy while minimizing confounding variables?

  • Methodological Answer :

  • Cohort Selection : Adopt inclusion criteria from prior trials (e.g., HbA1c 7.0–11.0%, stable metformin use) to ensure comparability .
  • Endpoint Design : Primary endpoint as HbA1c reduction; secondary endpoints include fasting plasma glucose (FPG), glucagon, and GLP-1 levels. Use mixed-meal tolerance tests (MMTT) to assess postprandial responses .
  • Statistical Power : Calculate sample size using effect sizes from earlier studies (e.g., ΔHbA1c = −0.6% vs. placebo) with α=0.05 and power=80% .

Advanced Research Questions

Q. How can researchers reconcile the paradoxical increase in fasting plasma glucagon levels observed with this compound administration in clinical trials?

  • Methodological Answer :

  • Hypothesis Testing : Investigate compensatory feedback mechanisms (e.g., alpha-cell hyperplasia due to chronic receptor blockade) using pancreatic histology in animal models .
  • Hormonal Crosstalk : Measure co-secreted hormones (e.g., GLP-1, GIP) via ELISA/Luminex assays to identify indirect pathways influencing glucagon secretion .
  • Receptor Dynamics : Perform radioligand binding assays to assess GCGR internalization or allosteric modulation under this compound exposure .

Q. What methodological considerations are critical for evaluating this compound's long-term impact on hepatic function and cardiovascular risk markers?

  • Methodological Answer :

  • Study Design : Conduct a 52-week extension trial with serial liver elastography (FibroScan) and cardiac MRI to monitor steatosis/fibrosis and left ventricular mass .
  • Biomarker Panels : Integrate multi-omics (proteomics, metabolomics) to identify novel predictors of hepatotoxicity (e.g., cytokeratin-18 fragments) .
  • Statistical Adjustments : Use mixed-effects models to account for inter-individual variability in liver enzyme trends (ALT, AST) .

Q. How can conflicting data on this compound's lipid profile effects (e.g., LDL elevation vs. neutral HDL changes) be resolved in future studies?

  • Methodological Answer :

  • Subgroup Analysis : Stratify participants by baseline lipid levels (e.g., hyperlipidemic vs. normolipidemic) to identify susceptibility factors .
  • Mechanistic Studies : Use LDL receptor knockout mice to isolate this compound's direct effects on cholesterol metabolism vs. secondary hormonal influences .
  • Pharmacogenomics : Perform GWAS to identify polymorphisms (e.g., in PCSK9 or APOB genes) linked to lipid responses .

Q. What strategies optimize translational relevance when extrapolating this compound's efficacy from animal models to human trials?

  • Methodological Answer :

  • Dose Equivalence : Calculate human-equivalent doses (HED) using allometric scaling (body surface area) and verify exposure via pharmacokinetic modeling (AUC, Cmax) .
  • Biomarker Bridging : Validate surrogate endpoints (e.g., HbA1c in rodents vs. humans) using correlation analyses of glucose-lowering responses .
  • Sex-Specific Effects : Include male and female cohorts in preclinical studies to assess hormonal interactions (e.g., estrogen modulation of GCGR expression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.